Thiophene-2,5-D2

Overview

Description

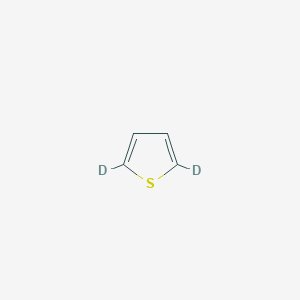

Thiophene-2,5-D2 is a deuterated derivative of thiophene, a sulfur-containing heterocyclic compound with the molecular formula C4H2D2S. Thiophene itself is a five-membered aromatic ring with one sulfur atom. The deuterium atoms in this compound replace the hydrogen atoms at the 2 and 5 positions of the thiophene ring, making it useful in various scientific studies due to its unique isotopic properties .

Mechanism of Action

Target of Action

Thiophene-based analogs have been found to be biologically active compounds, playing a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug .

Biochemical Pathways

For instance, they are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they may have diverse molecular and cellular effects .

Biochemical Analysis

Biochemical Properties

It is known that thiophene derivatives have been used in the synthesis of potential anticancer agents

Cellular Effects

Thiophene derivatives have been shown to exhibit cytotoxic activity against certain cancer cell lines

Molecular Mechanism

It is likely that it interacts with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of 2,5-Dideuteriothiophene in animal models

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiophene-2,5-D2 can be synthesized through several methods. One common approach involves the deuteration of thiophene using deuterium gas (D2) in the presence of a catalyst. Another method includes the use of deuterated reagents in the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react with deuterated sulfur sources .

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuteration processes. These processes use deuterium gas and specialized catalysts to ensure high yields and purity. The reaction conditions are carefully controlled to prevent the exchange of deuterium with hydrogen, maintaining the integrity of the deuterated compound .

Chemical Reactions Analysis

Types of Reactions

Thiophene-2,5-D2 undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions can occur at the 2 and 5 positions, leading to the formation of various substituted thiophenes.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Halogens, alkylating agents, and acylating agents.

Major Products

Oxidation: Thiophene sulfoxides and sulfones.

Reduction: Dihydrothiophene derivatives.

Substitution: Halogenated, alkylated, and acylated thiophenes.

Scientific Research Applications

Thiophene-2,5-D2 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Thiophene: The non-deuterated parent compound with similar chemical properties but different isotopic composition.

2,5-Dimethylthiophene: A derivative with methyl groups at the 2 and 5 positions, used in similar applications but with different physical and chemical properties.

Thiophene-2,5-dicarboxylic acid: A derivative with carboxyl groups at the 2 and 5 positions, used in polymer synthesis and other applications.

Uniqueness

Thiophene-2,5-D2 is unique due to its deuterium atoms, which provide distinct advantages in isotopic labeling studies and the development of deuterated drugs. Its isotopic composition can lead to different reaction kinetics and metabolic pathways compared to its non-deuterated counterparts .

Biological Activity

Thiophene-2,5-D2 is a compound belonging to the thiophene family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other therapeutic potentials based on various research findings.

Overview of Thiophene Compounds

Thiophenes are five-membered heterocyclic compounds that have gained attention in medicinal chemistry due to their wide range of biological activities. They serve as scaffolds for the development of novel therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs. The biological significance of thiophene derivatives is well-documented, with numerous studies highlighting their pharmacological potential.

Anticancer Activity

Recent studies have focused on the synthesis and evaluation of thiophene-2,5-dicarbohydrazide derivatives, which include this compound. These derivatives have shown promising anticancer activity against various cancer cell lines.

Case Study: MCF-7 Cell Line

A study evaluated ten different thiophene-2,5-dicarbohydrazide derivatives (D1-D10) for their cytotoxic effects against the MCF-7 breast cancer cell line. The results indicated that:

- Compound D5 exhibited the highest cytotoxic activity compared to standard drugs like imatinib.

- The antiproliferative effects were assessed using the MTT assay, which measures cell viability.

| Compound | IC50 (µM) | Activity Level |

|---|---|---|

| D1 | 15.3 | Moderate |

| D2 | 12.8 | Moderate |

| D3 | 10.5 | High |

| D4 | 9.8 | High |

| D5 | 7.4 | Very High |

This data suggests that modifications in the thiophene structure can significantly enhance anticancer properties .

Anti-inflammatory Effects

Thiophene compounds are also recognized for their anti-inflammatory properties. For instance, a specific derivative demonstrated significant inhibition of pro-inflammatory cytokines in vitro.

The mechanism by which these thiophene derivatives exert their anti-inflammatory effects often involves inhibition of enzymes such as lipoxygenase (LOX). A notable study reported that a thiophene-based inhibitor showed:

- Effective inhibition of 15-lipoxygenase-1 (15-LOX-1), which is implicated in inflammatory processes.

- Neuroprotective effects against glutamate-induced toxicity in neuronal cells.

These findings indicate that thiophene derivatives could be developed into therapeutic agents for treating inflammatory diseases and neurodegenerative disorders .

Other Biological Activities

In addition to anticancer and anti-inflammatory effects, thiophene compounds exhibit a range of other biological activities:

- Antimicrobial Properties : Thiophenes have shown efficacy against various bacterial strains. For example, certain derivatives demonstrated significant antibacterial activity comparable to standard antibiotics.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Hydroxythiophene | Staphylococcus aureus | 21 |

| Hydroxythiophene | Escherichia coli | 19 |

Properties

IUPAC Name |

2,5-dideuteriothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4S/c1-2-4-5-3-1/h1-4H/i3D,4D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPLMLYBLZKORZ-NMQOAUCRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC=C(S1)[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.